molecular formula C11H10S2 B14024981 2-(Methylthio)-5-phenylthiophene

2-(Methylthio)-5-phenylthiophene

Cat. No.: B14024981
M. Wt: 206.3 g/mol
InChI Key: IUDRMXSOAIQQJV-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-phenylthiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a methylthio group (-SCH3) and a phenyl group (-C6H5) attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-phenylthiophene typically involves the reaction of 2-bromo-5-phenylthiophene with sodium methylthiolate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-phenylthiophene undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenyl group or to modify the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dephenylated or modified thiophene derivatives.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

2-(Methylthio)-5-phenylthiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-phenylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylthio and phenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)aniline: Contains a methylthio group attached to an aniline ring.

    2-(Methylthio)pyrimidine: Contains a methylthio group attached to a pyrimidine ring.

    2-(Methylthio)benzoic acid: Contains a methylthio group attached to a benzoic acid ring.

Uniqueness

2-(Methylthio)-5-phenylthiophene is unique due to the combination of the thiophene ring with both a methylthio and a phenyl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C11H10S2

Molecular Weight

206.3 g/mol

IUPAC Name

2-methylsulfanyl-5-phenylthiophene

InChI

InChI=1S/C11H10S2/c1-12-11-8-7-10(13-11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

IUDRMXSOAIQQJV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(S1)C2=CC=CC=C2

Origin of Product

United States

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